molecular formula C15H16N2O B2814408 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile CAS No. 2361640-61-9

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile

Cat. No. B2814408
CAS RN: 2361640-61-9
M. Wt: 240.306
InChI Key: MKGVXVBHCLAYMJ-UHFFFAOYSA-N
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Description

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile, also known as PPBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Mechanism of Action

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile exerts its neuroprotective effects through multiple mechanisms. It can scavenge free radicals and inhibit lipid peroxidation, which are known to contribute to neuronal cell death. 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile can also activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile can also increase the levels of brain-derived neurotrophic factor, which is essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has limited water solubility, which can make it challenging to administer in vivo. Additionally, 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has a short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile research. One area of interest is in the development of new drugs for the treatment of neurological disorders. 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile derivatives with improved solubility and stability could be developed to enhance their effectiveness. Another area of research is in the development of 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile-based imaging agents for the diagnosis of neurological disorders. 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has also shown potential in the treatment of cancer and diabetes, and further research in these areas is warranted.

Synthesis Methods

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile can be synthesized through a multi-step process starting with the reaction of 4-piperidone with acrylonitrile. The resulting intermediate is then reacted with benzaldehyde to yield 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile. The purity and yield of 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress.

properties

IUPAC Name

4-(1-prop-2-enoylpiperidin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-15(18)17-9-7-14(8-10-17)13-5-3-12(11-16)4-6-13/h2-6,14H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGVXVBHCLAYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile

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